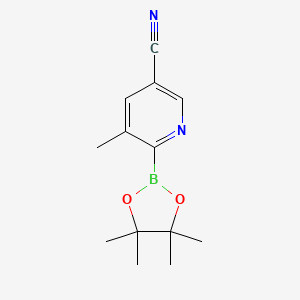

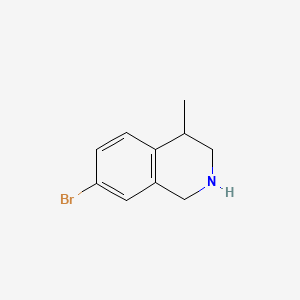

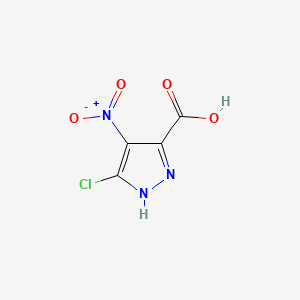

![molecular formula C15H20N2O2 B567247 Benzyl 2,7-diazaspiro[3.5]nonane-7-carboxylate CAS No. 1227456-96-3](/img/structure/B567247.png)

Benzyl 2,7-diazaspiro[3.5]nonane-7-carboxylate

説明

“Benzyl 2,7-diazaspiro[3.5]nonane-7-carboxylate” is a chemical compound with the molecular formula C15H20N2O2 . It is also known as “this compound hydrochloride” with a CAS Number of 1227382-15-1 . The compound has a molecular weight of 296.8 .

Molecular Structure Analysis

The InChI code for “this compound” is1S/C15H20N2O2.ClH/c18-14(19-10-13-4-2-1-3-5-13)17-8-6-15(7-9-17)11-16-12-15;/h1-5,16H,6-12H2;1H . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 296.8 .科学的研究の応用

Photochemical Applications

Benzyl 2,7-diazaspiro[3.5]nonane-7-carboxylate has been investigated for its role in photochemical reactions. A study by Schönberg, Singer, and Eckert (1980) discussed the stability of 1,4-diazaspiro[4.4]nonane in benzene against irradiation and its reaction in methanol solution under similar conditions, leading to photochemical epoxidation (Schönberg, Singer, & Eckert, 1980).

Antitubercular Agents

In the field of medicinal chemistry, this compound derivatives have shown promise as antitubercular agents. Wang et al. (2020) identified benzothiazinone derivatives containing this moiety, which exhibited excellent in vitro activity against drug-sensitive and multidrug-resistant Mycobacterium tuberculosis strains (Wang et al., 2020).

Crystal Structure and Molecular Analysis

The compound has also been the subject of crystal structure and molecular structure studies. Silaichev et al. (2013) investigated the crystalline and molecular structures of certain derivatives, providing insights into their chemical properties (Silaichev et al., 2013).

Potential Anticonvulsant Agents

Lazić et al. (2017) explored the structure-property relationship of 3-(4-substituted benzyl)-1,3-diazaspiro[4.4]nonane-2,4-diones, revealing potential applications as anticonvulsant agents. Their experimental and theoretical study provided guidelines for the preparation of new derivatives as potential anticonvulsant agents (Lazić et al., 2017).

Synthesis and Chemical Analysis

Ji Zhiqin (2004) improved the synthesis of Diazaspiro[4.4] nonane, demonstrating the efficiency and yield of the process. This study contributes to the understanding of the synthetic pathways of related compounds (Ji Zhiqin, 2004).

Safety and Hazards

The safety information and Material Safety Data Sheet (MSDS) for “Benzyl 2,7-diazaspiro[3.5]nonane-7-carboxylate” can be found online . It’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment, chemical impermeable gloves, and adequate ventilation is recommended .

特性

IUPAC Name |

benzyl 2,7-diazaspiro[3.5]nonane-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2/c18-14(19-10-13-4-2-1-3-5-13)17-8-6-15(7-9-17)11-16-12-15/h1-5,16H,6-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCCLOIWMYNVJSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12CNC2)C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

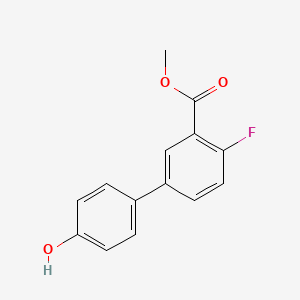

![4-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2-amine](/img/structure/B567173.png)

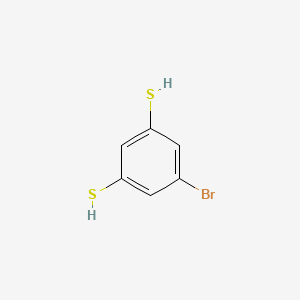

![3-Cyclohexyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B567186.png)